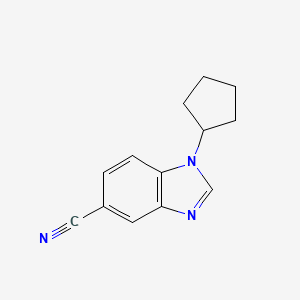

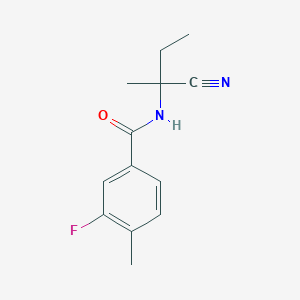

![molecular formula C21H17N3O3S2 B2493348 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 865180-26-3](/img/structure/B2493348.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in compounds like "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide" stems from their potential in various chemical and pharmaceutical applications, thanks to their unique structural features and functional groups. These compounds are part of a broader class of chemicals known for their complex synthesis processes and versatile properties, making them subjects of extensive research in organic chemistry.

Synthesis Analysis

The synthesis of complex molecules such as "(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide" often involves multiple steps, including C-H bond functionalization and double C-S bond formation. For example, a novel method for the synthesis of 2-substituted benzothiazoles and naphtho[2,1-d]thiazoles involves atom-economic and environmentally friendly processes under metal-free conditions (Zhu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their reactivity and properties. Techniques like IR, NMR spectroscopy, and DFT/B3LYP calculations are employed to characterize newly synthesized compounds, providing insights into their structure-activity relationships. For instance, the molecular and crystal structure of related compounds reveals slight inclinations and formations of dihedral angles, indicating the complexity and specificity of these molecular architectures (El Ajlaoui et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the reactivity of carbenes and diazoalkanes bearing arylthio and allylthio groups showcases the synthesis of novel cyclic ylides and subsequent rearrangements, highlighting the versatile chemistry and potential applications of these molecules (Ojima & Kondo, 1973).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are key to the practical applications of these compounds. For example, sulfonated polybenzothiazoles containing naphthalene exhibit excellent dimensional stability, high thermal and oxidative stabilities, and high proton conductivities, making them suitable for use as proton exchange membranes (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, define the applications and functionality of these molecules. The sulfamic acid-catalyzed synthesis of derivatives demonstrates the efficiency and green chemistry approaches in synthesizing biologically active compounds, showcasing the adaptability and environmental friendliness of modern synthetic methods (Jadhav et al., 2017).

Scientific Research Applications

1. Sulfonamide Compounds

Sulfonamide compounds, including (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide, are an essential class of synthetic antibiotics with bacteriostatic properties. They have been used for treating bacterial infections and those caused by other microorganisms. Furthermore, they serve as crucial structural motifs in various clinically used drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of conditions like cancer, glaucoma, and inflammation. The versatility of the sulfonamide structure has led to its continued importance in drug discovery and development (Gulcin & Taslimi, 2018).

2. Condensed Thiophenes in Biodegradation

The compound under discussion features a thiazole moiety, closely related to thiophenes. Condensed thiophenes, including benzothiophenes and dibenzothiophenes, are significant organosulfur compounds in petroleum and fossil fuel products. They have been extensively studied for their biodegradation, which is pivotal in understanding the fate of these compounds in petroleum-contaminated environments. This research is crucial for environmental management and the development of bioremediation strategies (Kropp & Fedorak, 1998).

3. Antioxidant Capacity Assays

Thiazole derivatives have been explored for their antioxidant properties. The ABTS radical cation-based assays, frequently used to assess antioxidant capacity, involve reactions with thiazole derivatives. Understanding these reaction pathways is essential for evaluating the antioxidant capacity of compounds, which is significant in pharmaceutical and food science to counteract oxidative stress and prolong shelf life (Ilyasov et al., 2020).

properties

IUPAC Name |

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-2-11-24-18-10-9-17(29(22,26)27)13-19(18)28-21(24)23-20(25)16-8-7-14-5-3-4-6-15(14)12-16/h2-10,12-13H,1,11H2,(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URACPAIUNPWLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

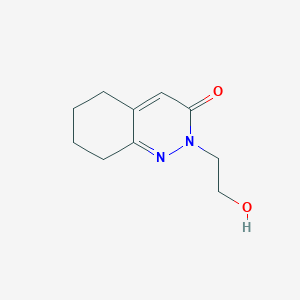

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)

![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)

![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)

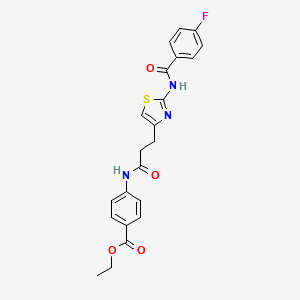

![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)

![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)

![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)

![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)